molecular formula C19H30 B099302 Androst-16-ene CAS No. 16506-82-4

Androst-16-ene

Cat. No. B099302
CAS RN: 16506-82-4
M. Wt: 258.4 g/mol
InChI Key: NXQOQNROJJFYCJ-FZFXZXLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androst-16-ene is a naturally occurring steroid hormone that is produced in the human body. It is a derivative of testosterone and is involved in a variety of physiological processes. Androst-16-ene has been the subject of extensive scientific research, particularly in the field of endocrinology.

Scientific Research Applications

Biosynthesis Studies

  • Androst-16-enes are formed from C21 and C19 steroids in boar testicular and adrenal tissue. This formation occurs preferentially in boar testis, with small quantities of androsta-4,16-dien-3-one also produced. These findings suggest a specific biosynthetic pathway in these tissues (Ahmad & Gower, 1968).

Chemical Synthesis and Application

  • 17-formyl-androst-16-ene and its analogues can be synthesized from 17-iodo-16-ene derivatives via palladium-catalyzed formylation. This process is significant in creating various steroidal compounds, showcasing the chemical versatility of androst-16-ene (Petz et al., 2002).

Analytical Method Development

  • A colorimetric test for androst-16-ene steroids in pig tissues has been developed for detecting boar taint. This method provides a quick, simple, and inexpensive way to measure these steroids (Squires, 1990).
  • An analytical approach has been established for identifying and quantifying 5-α-androst-16-en-3-one in human milk. This method includes steps like hexane extraction and gas chromatography-mass spectrometry, indicating the compound's presence in human milk (Hartmann et al., 2013).

Physiological and Sensory Research

  • Androst-16-ene derivatives have been studied for their effect on oxytocin release in estrous sows, suggesting a possible pheromonal role in pig fertility (Mattioli et al., 1986).
  • Human olfactory responses to 5α-androst-16-en-3-one, a major component of boar taint, show significant sex differences in detection and perception, implying its potential role in human sensory experiences (Griffiths & Patterson, 1970).

Molecular and Structural Analysis

  • Structural and molecular mechanics studies have been conducted on 5α-androst-16-en-3-one, providing insights into its molecular dimensions and potential chemical behaviors (Cox & Turner, 1984).

properties

CAS RN

16506-82-4

Product Name

Androst-16-ene

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

(8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1

InChI Key

NXQOQNROJJFYCJ-FZFXZXLVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4[C@@]3(CCCC4)C

SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C

synonyms

16-androstene
16-androstene, (5alpha)-isomer
androst-16-ene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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